4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole
Overview
Description
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is an organotin compound that features a benzothiadiazole core substituted with trimethylstannyl and hexylthienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole typically involves a Stille coupling reaction. This reaction is performed by coupling a dibromo-benzothiadiazole derivative with trimethylstannyl-substituted thiophene derivatives under the influence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a solvent such as toluene or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole core can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or organometallic reagents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic photovoltaics and organic light-emitting diodes.
Material Science: Investigated for its potential in creating semiconducting materials with tunable electronic properties.
Chemical Sensors: Explored for use in chemical sensors due to its ability to interact with various analytes and change its electronic properties.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole in organic electronics involves its role as a donor-acceptor molecule. The benzothiadiazole core acts as an electron acceptor, while the thiophene rings serve as electron donors. This creates a conjugated system that can efficiently transport charge carriers. The trimethylstannyl groups enhance the solubility and processability of the compound, making it suitable for solution-based fabrication techniques .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-trimethylstannyl-2-thienyl)benzo-2,1,3-thiadiazole: Similar structure but lacks the hexyl substitution, affecting its solubility and electronic properties.
4,7-Bis(4-hexyl-5-trimethylstannylthien-2-yl)benzo[c][1,2,5]thiadiazole: Another derivative with similar electronic properties but different substitution patterns.
5,6-Difluoro-4,7-bis(5-trimethylstannylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: Contains fluorine atoms, which can further modify its electronic properties.
Uniqueness
4,7-Bis(5-trimethylstannyl-4-hexylthien-2-yl)benzo-2,1,3-thiadiazole is unique due to the presence of both trimethylstannyl and hexyl groups, which enhance its solubility and processability while maintaining desirable electronic properties. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous.
Properties
IUPAC Name |
[3-hexyl-5-[4-(4-hexyl-5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2S3.6CH3.2Sn/c1-3-5-7-9-11-19-15-23(29-17-19)21-13-14-22(26-25(21)27-31-28-26)24-16-20(18-30-24)12-10-8-6-4-2;;;;;;;;/h13-16H,3-12H2,1-2H3;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQNNHIUGRAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)[Sn](C)(C)C)CCCCCC)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2S3Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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